Cas no 115443-55-5 (3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine)
3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Thiadiazol-5-amine, 3-(methoxymethyl)-
- Z825741966
- JZIPHULWBSULRG-UHFFFAOYSA-N
- DB-182874
- EN300-133459
- 3-methoxymethyl-[1,2,4]thiadiazol-5-ylamine
- 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine
- 3-(methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine
- SCHEMBL1082406
- G59467
- TS-00054
- 115443-55-5
- AKOS010815741
- 3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine
-
- Inchi: 1S/C4H7N3OS/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3,(H2,5,6,7)
- InChI Key: JZIPHULWBSULRG-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(COC)=N1
Computed Properties
- Exact Mass: 145.03111
- Monoisotopic Mass: 145.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 91.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.3A^2
- XLogP3: 0.1
Experimental Properties
- PSA: 61.03
3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M334290-10mg |
3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine |
115443-55-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M334290-50mg |
3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine |
115443-55-5 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M334290-100mg |
3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine |
115443-55-5 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Enamine | EN300-133459-0.05g |
3-(methoxymethyl)-1,2,4-thiadiazol-5-amine |
115443-55-5 | 95% | 0.05g |
$153.0 | 2023-05-03 | |
| Enamine | EN300-133459-0.1g |
3-(methoxymethyl)-1,2,4-thiadiazol-5-amine |
115443-55-5 | 95% | 0.1g |
$228.0 | 2023-05-03 | |
| Enamine | EN300-133459-0.25g |
3-(methoxymethyl)-1,2,4-thiadiazol-5-amine |
115443-55-5 | 95% | 0.25g |
$325.0 | 2023-05-03 | |
| Enamine | EN300-133459-0.5g |
3-(methoxymethyl)-1,2,4-thiadiazol-5-amine |
115443-55-5 | 95% | 0.5g |
$512.0 | 2023-05-03 | |
| Enamine | EN300-133459-1.0g |
3-(methoxymethyl)-1,2,4-thiadiazol-5-amine |
115443-55-5 | 95% | 1g |
$656.0 | 2023-05-03 | |
| Enamine | EN300-133459-2.5g |
3-(methoxymethyl)-1,2,4-thiadiazol-5-amine |
115443-55-5 | 95% | 2.5g |
$1287.0 | 2023-05-03 | |
| Enamine | EN300-133459-5.0g |
3-(methoxymethyl)-1,2,4-thiadiazol-5-amine |
115443-55-5 | 95% | 5g |
$1903.0 | 2023-05-03 |
3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine
3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine: An Overview of Its Properties and Applications
3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine (CAS No. 115443-55-5) is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine.
Chemical Structure and Synthesis: The molecular formula of 3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is C6H9N3OS. The compound features a 1,2,4-thiadiazole ring with a methoxymethyl substituent at the 3-position. The synthesis of this compound typically involves a multi-step process that begins with the reaction of an appropriate nitrile and thiourea to form the 1,2,4-thiadiazole core. Subsequent functionalization steps introduce the methoxymethyl group. Recent advancements in synthetic methodologies have focused on improving the yield and purity of the final product while minimizing environmental impact.
Biological Activities: One of the most notable features of 3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is its broad spectrum of biological activities. Studies have shown that this compound exhibits potent antimicrobial activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, it has demonstrated antiviral properties against several RNA and DNA viruses. The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of viral replication processes.
Antimicrobial Activity: The antimicrobial activity of 3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine has been extensively studied in both in vitro and in vivo models. In vitro studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Furthermore, it has been found to be effective against drug-resistant strains, making it a promising candidate for the development of new antibiotics. In vivo studies have also confirmed its efficacy in treating bacterial infections in animal models.
Antiviral Activity: The antiviral properties of 3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine have been investigated against several viruses. In particular, it has shown significant activity against influenza viruses and herpes simplex viruses (HSV). Mechanistic studies suggest that it interferes with viral entry into host cells and inhibits viral replication at multiple stages. These findings highlight its potential as a broad-spectrum antiviral agent.
Anti-Inflammatory Activity: In addition to its antimicrobial and antiviral properties, 3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine has also been found to possess anti-inflammatory effects. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Clinical Trials and Future Prospects: While preclinical studies have demonstrated promising results for 3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine, further clinical trials are necessary to evaluate its safety and efficacy in humans. Several pharmaceutical companies are currently conducting phase I and II clinical trials to assess its potential as a therapeutic agent. If these trials are successful, this compound could become a valuable addition to the arsenal of drugs used to treat infectious and inflammatory diseases.
Safety Profile: The safety profile of 3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is an important consideration for its development as a therapeutic agent. Preclinical toxicity studies have shown that it is well-tolerated at therapeutic doses with no significant adverse effects observed. However, further studies are needed to fully understand its long-term safety profile.
Synthesis Optimization: Ongoing research is focused on optimizing the synthesis methods for 3-(Methoxymethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine. Green chemistry principles are being applied to develop more sustainable and environmentally friendly synthetic routes. These efforts aim to reduce waste generation and improve the overall efficiency of the synthesis process.
Potential Applications: strong > Beyond its use as an antimicrobial and antiviral agent,< strong > 3-(Methoxymethyl)-2 , 5 - dihydro - 1 , 2 , 4 - thiadiazol - 5 - imine< / strong > may also find applications in other areas such as agriculture and materials science . In agriculture , it could be used as a crop protectant due to its broad spectrum antimicrobial activity . In materials science , its unique chemical structure may make it suitable for use in developing new functional materials . p > < p >< strong >Conclusion: strong >< strong > 3 -( Methoxymethyl ) - 2 , 5 - dihydro - 1 , 2 , 4 - thiadiazol - 5 - imine strong > ( CAS No . 115443 - 55 - 5 ) is a versatile compound with a wide range of potential applications . Its unique chemical structure , combined with its potent biological activities , makes it an attractive candidate for further research and development . As more clinical data becomes available , we can expect to see this compound play an increasingly important role in various fields including medicine , agriculture , and materials science . p > article > response >
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